3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with 3,4-dimethylpyrrole-2,5-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole and pyridine rings.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrrole and pyridine rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce fully hydrogenated pyrrole and pyridine compounds.
Scientific Research Applications
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylpyrrole-2,5-dione
- 6-Methyl-2-pyridinecarboxaldehyde
- 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its pyrrole and pyridine rings, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that may not be possible with simpler compounds.
Properties
CAS No. |
61321-91-3 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3,4-dimethyl-1-(6-methylpyridin-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-4-6-10(13-7)14-11(15)8(2)9(3)12(14)16/h4-6H,1-3H3 |
InChI Key |
KJTVWIRMSVLQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C(=C(C2=O)C)C |
Origin of Product |
United States |
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